DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride
Description
DL-PGTMPE·HCl is a synthetic derivative of phenylglycine, where the carboxylic acid group is esterified with a 3-trimethylsilylpropyl group, and the amine is protonated as a hydrochloride salt. The trimethylsilyl (TMS) group serves as a protective moiety, stabilizing the compound against enzymatic degradation. Such modifications are common in prodrug design to modulate pharmacokinetic properties.
Properties
CAS No. |
58568-03-9 |
|---|---|
Molecular Formula |
C14H24ClNO2Si |
Molecular Weight |
301.88 g/mol |
IUPAC Name |
[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
InChI Key |
FWXCASNQFZCVKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of DL-2-Phenylglycine 3-Trimethylsilylpropyl Ester Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Esterification of DL-2-phenylglycine with 3-trimethylsilylpropanol or its derivatives.
- Formation of the hydrochloride salt by treatment with hydrogen chloride or other strong acids.
This approach ensures the amino acid moiety is esterified with the silyl-containing alcohol, and the amino group is protonated to form the hydrochloride salt, enhancing stability and crystallinity.
Esterification Step
Reagents and Conditions
- Starting material: DL-2-phenylglycine (2-amino-2-phenylacetic acid)
- Alcohol: 3-trimethylsilylpropanol or 3-(trimethoxysilyl)propylamine derivatives (as precursors to the ester)
- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or coupling agents like dicyclohexylcarbodiimide (DCC) may be employed.
- Solvents: Methanol, benzene, or other aprotic solvents depending on the method.
Methodology
A representative method from patent US3887606A describes the esterification of DL-phenylglycine derivatives with alcohols under reflux conditions, often using acid catalysis or coupling agents to promote ester bond formation. The reaction is typically carried out at temperatures ranging from room temperature to reflux (~50–100 °C) for several hours to ensure complete conversion.
In a related synthesis of amino acid ligands incorporating trimethoxysilylpropyl groups, sodium methoxide in methanol is used to generate the free base of the amino acid ester hydrochloride, which then reacts with 3-aminopropyltrimethoxysilane (APTMS) to form the corresponding amide or ester derivatives. The reaction is heated at 50 °C for 1 hour followed by refluxing for 3 hours to complete the condensation. The product is isolated by evaporation under reduced pressure.
Hydrochloride Salt Formation
After esterification, the free amine is converted into its hydrochloride salt to improve solubility and stability. This is achieved by:
- Treating the esterified product with hydrogen chloride gas or
- Stirring with an aqueous solution of hydrochloric acid at controlled temperatures (10 to 100 °C).
According to US3887606A, hydrolysis or salt formation with strong mineral acids such as hydrochloric acid can be performed at the boiling point of the aqueous acid solution without significant racemization of the chiral center.
Purification and Characterization
- The hydrochloride salt typically precipitates out or can be crystallized from suitable solvents.
- Purification may involve recrystallization from ethanol or ethyl acetate.
- Characterization is done by NMR spectroscopy, IR spectroscopy (amide I and II bands at ~1650 and 1550 cm⁻¹), and melting point determination.
Experimental Data and Comparative Table
Notes on Stereochemistry and Racemization
- The hydrolysis and salt formation steps are designed to minimize racemization of the chiral center in 2-phenylglycine.
- US3887606A highlights that even at the boiling point of aqueous acid, little to no racemization occurs, preserving the DL configuration.
- This is critical for applications requiring optical purity.
Chemical Reactions Analysis
Types of Reactions
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.
Reduction: Formation of phenylglycine alcohol derivatives.
Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.
Scientific Research Applications
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Hydrochlorides with Aromatic Backbones
Target Compound : DL-PGTMPE·HCl
- Structure : Phenylglycine backbone, 3-trimethylsilylpropyl ester, hydrochloride salt.
- Key Features : High lipophilicity (logP >3 predicted), TMS group for steric protection.
Analog 1 : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (from )
- Structure : Yohimbane alkaloid backbone, methyl ester, hydrochloride salt.
- Comparison :
- The methyl ester lacks the lipophilic TMS group, reducing membrane permeability compared to DL-PGTMPE·HCl.
- Yohimbane derivatives are bioactive (e.g., α-adrenergic antagonism), whereas DL-PGTMPE·HCl’s activity is undefined without data .
Hydrochloride Salts of Biogenic Amines
- Analog 2 : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) (from )
- Structure : Catecholamine backbone, primary amine hydrochloride.
- Comparison :
- Dopamine HCl is highly polar (logP ~-0.5) due to catechol and primary amine, contrasting with DL-PGTMPE·HCl’s lipophilic ester.
- The TMS group in DL-PGTMPE·HCl may confer metabolic stability, whereas dopamine is rapidly degraded by monoamine oxidases .
Hypothetical Data Table: Comparative Properties
| Property | DL-PGTMPE·HCl (Predicted) | 17α-Hydroxy-yohimban Methyl Ester HCl | Dopamine HCl |
|---|---|---|---|
| LogP | >3 | ~2.5 | -0.5 |
| Aqueous Solubility | Low | Moderate | High |
| Metabolic Stability | High (TMS protection) | Moderate | Low |
| Bioactivity | Undefined | α-Adrenergic antagonism | Neurotransmitter |
Biological Activity
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including pharmacological effects, structure-activity relationships, and case studies that highlight its applications.
- IUPAC Name: this compound
- Molecular Formula: C13H21ClN2O2Si
- Molecular Weight: 292.85 g/mol
- CAS Number: 58568-03-9
Pharmacological Activities
Research indicates that derivatives of DL-2-phenylglycine exhibit various pharmacological activities, including:
- Antiphlogistic Activity: Studies show that p-substituted DL-2-phenylglycine esters possess significant anti-inflammatory properties. For instance, the octyl ester variant demonstrated effectiveness comparable to established anti-inflammatory drugs such as acetylsalicylic acid and phenylbutazone .
- Analgesic Effects: The analgesic potency of these compounds is notably enhanced with specific substitutions on the phenyl ring. For example, the compound DL-2-(benzyloxyphenyl)glycine octyl ester exhibited superior analgesic effects in animal models .
- Spasmolytic Activity: Certain derivatives have shown spasmolytic effects, with some being more potent than traditional spasmolytics like papaverine .
Structure-Activity Relationship (SAR)
The biological activity of DL-2-phenylglycine derivatives is significantly influenced by their structural modifications. The following table summarizes key findings from SAR studies:
| Compound Type | Activity Type | Relative Potency |
|---|---|---|
| DL-2-(benzyloxyphenyl)glycine | Analgesic | Highest among tested derivatives |
| DL-2-(p-methoxyphenyl)glycine | Spasmolytic | 2x more active than papaverine |
| Unsubstituted ester | Baseline | Lower activity compared to substituted variants |
Case Studies
Several studies have evaluated the biological activity of DL-2-phenylglycine derivatives:
- Inflammation Models: In a controlled study, the octyl ester variant was tested in various inflammation models, demonstrating a significant reduction in inflammatory markers compared to controls .
- Pain Management Trials: Clinical trials involving animal models revealed that certain derivatives provided effective pain relief without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Muscle Spasms: In experiments designed to assess spasmolytic properties, the most potent derivative was found to significantly reduce muscle spasms induced by histamine .
Q & A
Q. What are the recommended synthetic routes for DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride?
The synthesis involves esterification of DL-2-Phenylglycine with 3-trimethylsilylpropanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:
- Activation of the carboxylic acid using thionyl chloride (SOCl₂) or other acylating agents.
- Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Yield optimization requires stoichiometric control of silylating agents and inert conditions to prevent hydrolysis .
Q. What spectroscopic methods confirm the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : Trimethylsilyl protons (δ 0.1–0.3 ppm), ester carbonyl (δ ~170 ppm), and phenyl group signals (δ 7.2–7.5 ppm) .
- FT-IR : Ester C=O stretch (~1730 cm⁻¹), Si–C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion ([M+H]⁺) matching the molecular formula (C₁₄H₂₂ClNO₂Si, MW 323.87).
- X-ray Crystallography (for advanced confirmation): Resolves stereochemistry and crystal packing, as demonstrated for analogous hydrochloride salts .
Q. How should researchers handle stability and storage?
- Store at –20°C under anhydrous conditions (desiccator with P₂O₅).
- Avoid prolonged exposure to moisture or basic pH to prevent silyl ester hydrolysis.
- Stability assessments via HPLC every 3–6 months to monitor degradation (<5% over 12 months under recommended conditions) .
Advanced Research Questions
Q. How can reaction yields be improved during silyl group introduction?
Optimization strategies include:
- Catalysis : Use of DMAP (4-dimethylaminopyridine) or imidazole to enhance silylation efficiency.
- Temperature Control : Stepwise heating (0°C → RT) minimizes side reactions.
- Solvent Selection : Anhydrous dichloromethane or THF improves reagent solubility.
- Stoichiometry : 1.5–2.0 equivalents of silylating agent ensures complete conversion .
Q. What methodologies resolve discrepancies in thermal analysis data (e.g., melting points)?
Discrepancies often arise from polymorphism or hydration. Recommended protocols:
- Differential Scanning Calorimetry (DSC) : Heating rate of 5°C/min under nitrogen.
- XRD Analysis : Compare diffraction patterns with known polymorphs.
- Solvent Screening : Recrystallize from ethanol, acetone, or ethyl acetate to isolate stable forms .
Q. How can computational tools predict the reactivity of the silyl ester moiety?
- DFT Calculations : B3LYP/6-311+G(d,p) level models hydrolysis pathways. Acidic conditions favor protonation of the ester oxygen, while basic media cleave Si–O bonds.
- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in explicit solvent (e.g., water/DMSO mixtures) to predict half-lives .
Q. What strategies enable enantiomeric resolution of the racemic mixture?
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipase B (e.g., CAL-B) in tert-butyl methyl ether achieves >90% ee via selective ester hydrolysis.
- Diastereomeric Salt Formation : Employ (–)-dibenzoyl-L-tartaric acid in ethanol/water (1:1) .
Data Contradiction Analysis
Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?
Q. What causes variability in biological activity data across studies?
Potential factors include:
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted starting materials.
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
- Metabolic Stability : Rapid hydrolysis in cell culture media (e.g., esterase activity). Standardize protocols using LC-MS purity verification (>98%) and controlled biological replicates .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
